1-Methyl-5-fluorouracil

Übersicht

Beschreibung

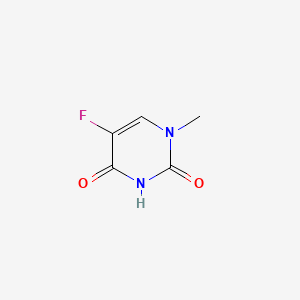

1-Methyl-5-fluorouracil is a compound with the formula C5H5FN2O2 . It is a derivative of 5-fluorouracil, a pyrimidine analog with cytotoxic effects on cancer cells .

Synthesis Analysis

The synthesis of 5-fluorouracil derivatives, including this compound, involves complex biotransformations . One method involves reacting 5-fluorouracil with formaldehyde to form a mixture of N1-hydroxymethylene-5-fluorouracil, N3-hydroxymethylene-5-fluorouracil, and N1,N3-dihydroxymethylene-5-fluorouracil .Molecular Structure Analysis

The molecular structure of this compound includes a total of 15 bonds. There are 10 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .Chemical Reactions Analysis

The reactivity of 5-fluorouracil, from which this compound is derived, has been studied using density functional theory (DFT) calculations. The oxidation of 5-fluorouracil by superoxide radical anion (O2•−) or hydroperoxyl radical (HO2•) in water is feasible through a proton-coupled electron transfer (PCET) mechanism .Physical and Chemical Properties Analysis

This compound has a molar mass of 144.1054032 . It has various thermophysical properties, including normal boiling temperature, critical temperature, critical pressure, and density .Wissenschaftliche Forschungsanwendungen

1. Biomarker for Chemotherapy Response in Colorectal Cancer

1-Methyl-5-fluorouracil, as a derivative of 5-fluorouracil, is implicated in the treatment of colorectal cancer (CRC). The hypomethylation of the long interspersed nuclear element-1 (LINE-1) in tumor DNA has been suggested as a potential biomarker for predicting the response to oral fluoropyrimidines, a group that includes 5-fluorouracil, in CRC treatment. This biomarker could be significant in personalized chemotherapy approaches (Kawakami et al., 2011).

2. Mechanisms of Action and Resistance in Cancer Therapy

The mechanisms of action and the development of resistance to 5-fluorouracil, which can be extended to its derivatives like this compound, have been extensively studied. This research provides insights into how these compounds inhibit key enzymes like thymidylate synthase, crucial in DNA synthesis, and how resistance mechanisms evolve at the genetic and epigenetic levels in cancer cells (Longley et al., 2003).

3. Epigenetic Modifications in Drug Resistance

Studies have shown that epigenetic modifications, such as the hypomethylation of the Nrf2 promoter, play a role in the resistance to 5-fluorouracil in colorectal cancer. These findings are relevant for understanding how modifications at the DNA level can affect the efficacy of drugs like this compound and could lead to novel strategies to overcome drug resistance (Kang et al., 2014).

4. Genetic Predictors of Chemotherapy Response

Genetic polymorphisms, such as those in the methylenetetrahydrofolate reductase (MTHFR) gene, have been studied to predict clinical responses to fluoropyrimidine-based chemotherapy, which includes 5-fluorouracil and its derivatives. Understanding these genetic factors is crucial for developing personalized treatment regimens (Marcuello et al., 2006).

5. Role in Bladder Carcinoma

Research on bladder carcinoma has explored the prognostic significance of thymidylate synthase (TS) activity, which is targeted by 5-fluorouracil and its derivatives. These studies contribute to understanding the therapeutic potential and prognostic value of these drugs in different types of cancer (Mizutani et al., 2001).

6. Predictive Biomarkers for Chemotherapy Response

DNA methylation patterns have been identified as predictive biomarkers for chemotherapy response, particularly in the context of resistance to 5-Fluorouracil in colorectal cancer. These studies highlight the importance of epigenetic markers in predicting treatment outcomes and guiding therapy choices (Baharudin et al., 2017).

7. Crystal Structure Analysis

The crystal structure of 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin, a derivative of 5-fluorouracil, has been analyzed to understand the molecular structure and properties. This research contributes to the design of more effective fluorouracil derivatives for therapeutic applications (Xiong et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-5-fluorouracil, a derivative of 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid . By inhibiting TS, this compound disrupts DNA synthesis, thereby inhibiting cell proliferation .

Mode of Action

This compound exerts its cytotoxic effects through two primary mechanisms. First, it inhibits TS, leading to a decrease in the synthesis of thymidine monophosphate (dTMP), a critical precursor for DNA synthesis . This inhibition disrupts DNA replication and repair, leading to cell death .

Second, this compound and its metabolites can be incorporated into RNA and DNA . This misincorporation of fluoronucleotides into RNA and DNA inhibits their normal function, further contributing to cell death .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The primary pathway is the pyrimidine synthesis pathway , where it inhibits the conversion of dUMP to dTMP by TS . This inhibition leads to an imbalance in the levels of deoxynucleotides, disrupting DNA synthesis and repair, and causing lethal DNA damage .

Additionally, this compound can disrupt the processing of pre-rRNA into mature rRNA, post-transcriptional modification of tRNAs, and the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA .

Pharmacokinetics

Studies on 5-fu, the parent compound, have shown that its dosing is currently based on body surface area, which has been associated with significant pharmacokinetic variability . Only 20%–30% of patients treated with a 5-FU–based regimen have 5-FU levels that are in the appropriate therapeutic range .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death due to disrupted DNA synthesis and repair . The misincorporation of fluoronucleotides into RNA and DNA can lead to DNA strand breaks and cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of the compound . Furthermore, the presence of certain ions or molecules in the environment could potentially interact with the compound, altering its properties and effects . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Methyl-5-fluorouracil, like 5-FU, can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death . It interacts with various enzymes, proteins, and other biomolecules, disrupting normal cellular functions. For instance, it inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), which is crucial for DNA replication and repair .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate cancer-related pathways, cell apoptosis, autophagy, and epithelial–mesenchymal transition . These alterations can affect cell response to 5-FU and its derivatives.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA and RNA, leading to lethal DNA damage . It inhibits TS, resulting in the accumulation of deoxyuridine triphosphate (dUTP) and the misincorporation of dUTP into DNA . This misincorporation, excision, and repair eventually lead to DNA strand breaks and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that a good correlation exists between 5-FU plasma levels and the biological effects of 5-FU treatment, both in terms of clinical efficacy and toxicity . This suggests that the effects of this compound may also vary over time, depending on its concentration and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on 5-FU has shown that it can induce morphological changes in cells and reduce the weights of reproductive organs in mice . High doses may lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits TS, leading to disruptions in the synthesis of thymidine, a key component of DNA . This inhibition results in the accumulation of dUMP, which might subsequently lead to increased levels of dUTP .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. After intravenous treatment, 5-FU reaches cerebrospinal fluid concentrations in about 30 minutes due to its easy penetration across the blood-brain barrier . This suggests that this compound may also be rapidly distributed within the body.

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its ability to integrate into DNA and RNA molecules throughout the cell . Its effects on cellular activity or function would therefore be expected to occur in various subcellular compartments or organelles where these nucleic acids are present.

Eigenschaften

IUPAC Name |

5-fluoro-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCVYQHUOMISIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165782 | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-16-8 | |

| Record name | 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-methyl-5-fluorouracil interact with 9-ethyl-2,6-diaminopurine in a crystalline state?

A1: X-ray crystallography studies have revealed that this compound forms a unique 2:1 complex with 9-ethyl-2,6-diaminopurine [, ]. Two molecules of this compound create a planar hydrogen-bonded Watson-Crick base pair with a single molecule of 9-ethyl-2,6-diaminopurine. Interestingly, one of the this compound molecules further interacts with the adenine moiety of 9-ethyl-2,6-diaminopurine through a hydrogen bond involving the imidazole nitrogen of the purine ring. This intricate network of hydrogen bonds contributes to the stability of the crystalline complex.

Q2: Can fluorescence spectroscopy be used to differentiate between different tautomers of this compound in aqueous solutions?

A2: Yes, fluorescence spectroscopy has proven valuable in identifying specific tautomers of this compound and its derivatives in aqueous solutions []. Research indicates that distinct fluorescence emission spectra are associated with the keto and enol forms of these compounds. For instance, the keto tautomer of this compound, 1-methyl-5-fluoropyrimidine-2,4(1H,3H)-dione, can be differentiated from its enol forms, such as 1-methyl-5-fluoro-2-hydroxypyrimidine-4(3H)-one, based on their unique fluorescence profiles. This spectroscopic technique provides insights into the tautomeric equilibria and properties of these compounds in solution.

Q3: How does the introduction of a methyl group at the N1 position of 5-fluorouracil affect its fluorescence properties?

A3: Comparing the fluorescence behavior of 5-fluorouracil and its N-methyl derivatives reveals the impact of structural modifications on fluorescence []. The study showed that while rare tautomers of 5-fluorouracil exhibit fluorescence through excitation of homoassociates followed by intramolecular proton transfer, the introduction of a methyl group at the N1 position alters this behavior. In this compound, the fluorescence likely originates from the excitation of uracil homoassociates, leading to intramolecular proton transfer, formation of rare tautomers, and subsequent radiative deactivation. This difference highlights the role of the N1 position and its substituents in influencing the excited-state dynamics and fluorescence properties of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)

![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)

![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)